molecular formula C27H25NO6S B407473 ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407473
M. Wt: 491.6g/mol
InChI Key: VJOAZKYEPCMPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including Friedel-Crafts acylation, sulfonylation, and esterification reactions The process begins with the acylation of a benzofuran derivative using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideFinally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also interact with cellular receptors, modulating various biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamide-containing compounds. Similar compounds include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6g/mol

IUPAC Name

ethyl 2-methyl-5-[(4-methylbenzoyl)-(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H25NO6S/c1-5-33-27(30)25-19(4)34-24-15-12-21(16-23(24)25)28(26(29)20-10-6-17(2)7-11-20)35(31,32)22-13-8-18(3)9-14-22/h6-16H,5H2,1-4H3

InChI Key

VJOAZKYEPCMPEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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